molecular formula C27H30N2O B10880738 2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10880738
M. Wt: 398.5 g/mol
InChI Key: ZXXBDTLGWFTBAV-UHFFFAOYSA-N
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Description

2-[1-(3-Phenoxybenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenoxybenzyl group, a piperidyl group, and a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-phenoxybenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxybenzyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form 3-phenoxybenzyl chloride.

    Piperidyl Group Introduction: The 3-phenoxybenzyl chloride is then reacted with piperidine to introduce the piperidyl group, forming 3-phenoxybenzylpiperidine.

    Cyclization to Tetrahydroisoquinoline: The final step involves the cyclization of 3-phenoxybenzylpiperidine with a suitable reagent, such as a Lewis acid, to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Phenoxybenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxybenzyl group, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(3-Phenoxybenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(3-phenoxybenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzyl Alcohol: Shares the phenoxybenzyl group but lacks the piperidyl and tetrahydroisoquinoline components.

    Piperidine: Contains the piperidyl group but lacks the phenoxybenzyl and tetrahydroisoquinoline components.

    Tetrahydroisoquinoline: Contains the tetrahydroisoquinoline core but lacks the phenoxybenzyl and piperidyl groups.

Uniqueness

2-[1-(3-Phenoxybenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

2-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H30N2O/c1-2-10-26(11-3-1)30-27-12-6-7-22(19-27)20-28-16-14-25(15-17-28)29-18-13-23-8-4-5-9-24(23)21-29/h1-12,19,25H,13-18,20-21H2

InChI Key

ZXXBDTLGWFTBAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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